molecular formula C18H19N3O3S B11007417 2-[(furan-2-ylmethyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[(furan-2-ylmethyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11007417
M. Wt: 357.4 g/mol
InChI Key: OZBNCOWYIZSUPL-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a furan ring, a thiazole ring, and a methoxybenzyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Furan Ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with an amine group on the thiazole ring.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction, where 2-methoxybenzaldehyde reacts with the amine group on the thiazole ring in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation over a palladium catalyst.

    Substitution: The methoxy group on the benzyl ring can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan epoxides.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound can be used as probes to study enzyme activities and protein interactions due to their ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound and its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H19N3O3S/c1-12-16(25-18(21-12)20-11-14-7-5-9-24-14)17(22)19-10-13-6-3-4-8-15(13)23-2/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

OZBNCOWYIZSUPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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